p-Bromo-beta-chlorocinnamaldehyde
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Overview
Description
2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- is an organic compound with the molecular formula C9H6BrClO. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an aldehyde group attached to a propenal backbone. It is a derivative of cinnamaldehyde and is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- typically involves the following steps:
Bromination: The starting material, cinnamaldehyde, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Chlorination: The brominated cinnamaldehyde is then subjected to chlorination to introduce the chlorine atom at the propenal position.
Isomerization: The final step involves isomerization to obtain the (2Z)-configuration of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The reactions are typically carried out in the presence of catalysts and solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromocinnamaldehyde: Similar structure but lacks the chlorine atom.
3-Chlorocinnamaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-3-chlorobenzaldehyde: Similar functional groups but different backbone.
Uniqueness
2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and biological properties. This combination of halogens makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
14063-78-6 |
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Molecular Formula |
C9H6BrClO |
Molecular Weight |
245.50 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-3-chloroprop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5- |
InChI Key |
BMEIVZSKOZFHRN-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=O)/Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Br |
Origin of Product |
United States |
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